5-(2-Hydroxyphenyl)cyclohexane-1,3-dione

Übersicht

Beschreibung

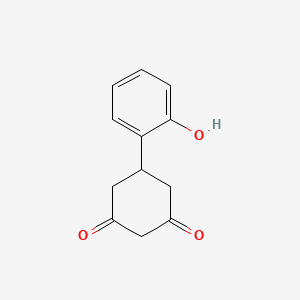

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H12O3 It is a derivative of cyclohexane-1,3-dione, where a hydroxyphenyl group is attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an ethanol or methanol solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups in the cyclohexane ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione has several scientific research applications, including anticancer, antimicrobial, and anti-inflammatory effects. Cyclohexane-1,3-dione derivatives, in general, play an important role in organic synthesis because of their usefulness in the preparation of many biologically important compounds . Additionally, they can be developed as potential therapeutic agents .

Applications of Cyclohexane-1,3-dione Derivatives

- Herbicides and Plant Growth Regulators 5-(hetero-substituted) cyclohexane-1,3-dione derivatives have herbicidal and plant growth regulating properties . Also, 5-substituted cyclohexane-1,3-dione derivatives act as herbicides for the selective control of undesirable grasses in broad-leaved crops .

- Bioactive molecules Cyclohexane-1,3-dione derivatives can be converted into value-added organic molecules . 4-Hydroxy-2-substituted-Cyclohexane-1,3-diones (polyketides) are responsible for cytotoxic and anti-inflammatory bioactivities . These compounds are also useful as an intermediate for the synthesis of several biologically active heterocycles, natural product analogs, anisoles, and aromatic poly phenol derivatives .

** synthesis of Cyclohexane-1,3-dione Derivatives**

- Substituted cyclohexane-1,3-dione compounds can be prepared via a process that comprises double Michael and Claisen-type reactions of acetone and substituted acetone with ethyl acrylate and substituted ethyl acrylate under sodium hydride basic conditions in toluene solvent and neat conditions at -10 °C to 0 °C .

- A method for the synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester (CHPC) starting from acetone in a one-pot reaction is available. The method involves using a strong base, sodium hydride (NaH), and ethyl acrylate in toluene solvent . The present methods can also be applied for the synthesis of other cyclohexane-1,3-dione derivatives, such as 5, 7, and 9 . The method can also be applied for the manufacture of methyl-3-(2,4-dimethoxyphenyl)propanoate, which is the main building block of several biologically active molecules .

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an herbicide, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the depletion of these molecules, resulting in the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione, also known as 5-(2-hydroxyphenyl)-1,3-cyclohexanedione, is a cyclic diketone compound that has garnered attention in medicinal and synthetic organic chemistry due to its diverse biological activities. This compound features a hydroxyl group on a phenyl ring and two carbonyl groups, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This indicates the presence of two carbonyl (C=O) groups and a hydroxyl (-OH) group, which play crucial roles in its biological activity.

Synthesis

The compound can be synthesized through various methods involving cyclohexane derivatives and phenolic compounds. Key synthesis methods include:

- Condensation Reactions : Involving cyclohexanone derivatives and ortho-hydroxybenzaldehyde.

- Oxidative Processes : Where hydroxyl groups are oxidized to form ketones.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Anticancer Activity

Various derivatives of this compound have been synthesized and evaluated for their anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations.

3. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. For instance:

- Inhibition of HPPD : The compound inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for tyrosine catabolism in both plants and animals. This mechanism is particularly relevant in its application as an herbicide.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Potential : A study synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. Results showed significant inhibition of cell growth, suggesting potential for development into anticancer agents .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective antimicrobial properties comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(2-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWFKQHAFREZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.